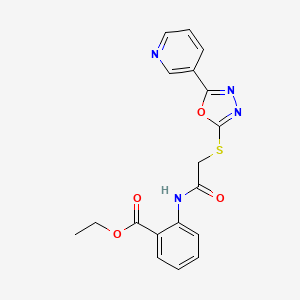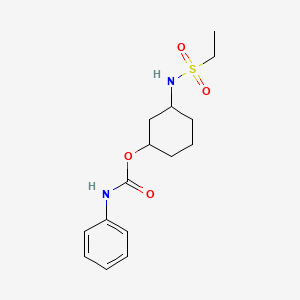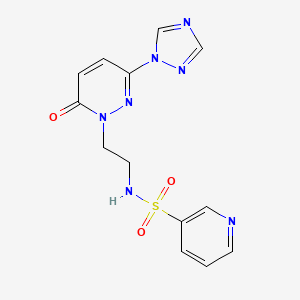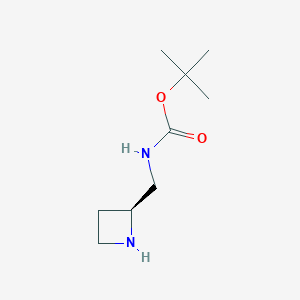
Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate" is a heterocyclic compound that features several functional groups and structural motifs common in medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their synthesis, structure, and properties, which can be informative for a comprehensive analysis of the target compound.
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multi-step reactions that can include cyclization, nucleophilic substitution, and condensation reactions. For example, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involves the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide, followed by acid-catalyzed dehydration . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives . These examples suggest that the synthesis of the target compound would likely involve the formation of the oxadiazole ring, followed by the introduction of the pyridinyl group and subsequent thioether and ester formation.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography . Theoretical calculations, such as density functional theory (DFT), are also used to predict geometrical structures, vibrational frequencies, and chemical shift values, as seen in the studies of similar compounds . These techniques would be applicable in analyzing the molecular structure of the target compound, providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
Heterocyclic compounds can undergo a variety of chemical reactions, depending on their functional groups and electronic properties. The reactivity of such compounds is often explored to synthesize derivatives with potential biological activity or material properties. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to generate pyran, pyridine, and pyridazine derivatives . The target compound, with its oxadiazole and thioether groups, would likely exhibit reactivity towards electrophiles and nucleophiles, enabling the synthesis of a range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like esters, amides, and heteroaromatic rings can affect these properties. Spectroscopic studies provide information on the vibrational frequencies and electronic transitions, which are related to the compound's reactivity and interactions with other molecules . The target compound's properties would be expected to be characterized by its aromaticity, potential for hydrogen bonding, and polar functional groups.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate and its derivatives are significant in the field of heterocyclic chemistry due to their utility in synthesizing compounds with potential biological activities. For instance, the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids highlights a methodology that provides access to heteroaryl acetic acids, which possess anti-inflammatory and analgesic properties. This synthesis leverages the acylation of ethyl (1H-tetrazol-5-yl)acetate with aroyl chlorides, followed by thermal degradation to yield ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates, which upon hydrolysis, produce acetic acids (L. Janda, 2001).
Biological Evaluation
Compounds bearing the 1,3,4-oxadiazole moiety, similar to the core structure of the subject chemical, have been extensively studied for their biological activities. Novel benzothiazole containing derivatives were synthesized for their antibacterial, antioxidant, and antitubercular activities, underscoring the versatility of this scaffold in medicinal chemistry (Manoj N. Bhoi et al., 2016). Furthermore, derivatives incorporating a thiadiazole moiety have been evaluated for insecticidal activities against Spodoptera littoralis, demonstrating the potential of such compounds in agricultural applications (A. Fadda et al., 2017).
Antimicrobial and Hemolytic Activities
The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (H. Khalid et al., 2016).
Electrochemical and Electrochromic Properties
The introduction of acceptor groups into donor-acceptor type monomers, such as ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, has been studied for its impact on electrochemical and electrochromic properties. These properties are crucial for applications in organic electronics, where materials that exhibit reversible color changes under electrical stimulation are of interest (Bin Hu et al., 2013).
Mécanisme D'action
Safety and Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it. It’s also important to consider potential bioactivity, as many compounds with similar structural features are biologically active .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-2-25-17(24)13-7-3-4-8-14(13)20-15(23)11-27-18-22-21-16(26-18)12-6-5-9-19-10-12/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTLVNWNWWMHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B3018343.png)
![N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3018345.png)


![4-(6-Cyclopentyloxypyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3018348.png)
![N,N-dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}aniline](/img/structure/B3018349.png)



![1-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3018357.png)



